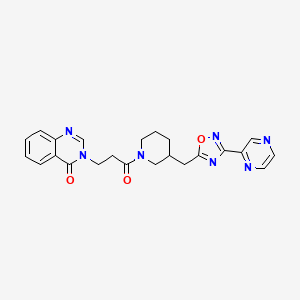

![molecular formula C19H13F3N2O5 B2592985 2-(5-(苯并[d][1,3]二氧杂环-5-基)异恶唑-3-基)-N-(4-(三氟甲氧基)苯基)乙酰胺 CAS No. 1105244-79-8](/img/structure/B2592985.png)

2-(5-(苯并[d][1,3]二氧杂环-5-基)异恶唑-3-基)-N-(4-(三氟甲氧基)苯基)乙酰胺

货号 B2592985

CAS 编号:

1105244-79-8

分子量: 406.317

InChI 键: NOEPGZGVRIPDJK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

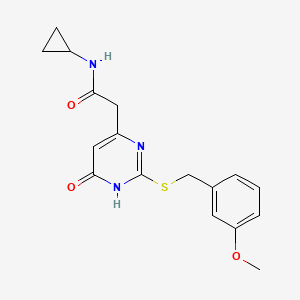

The compound “2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide” is an organic compound . It incorporates a benzo[d][1,3]dioxole subunit , which is an integral part of many natural products and possesses important pharmaceutical and biological applications .

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been described in the literature . The process involves the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted). The reaction is mediated by CuI and NaHCO3 in acetonitrile. Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of salicylic acids and acetylenic esters mediated by CuI and NaHCO3 in acetonitrile, followed by room temperature amidation with primary amines .科学研究应用

合成和抗肿瘤活性

- Yurttaş 等人 (2015) 的一项研究合成了带有不同杂环环系 N-[4-(苯并噻唑-2-基)苯基]乙酰胺衍生物,并筛选了它们对源自九种肿瘤疾病的人类肿瘤细胞系的潜在抗肿瘤活性。在所有测试的化合物中,发现有两种对某些癌细胞系具有相当大的抗癌活性 (Yurttaş, Tay, & Demirayak, 2015)。

抗菌活性

- Juddhawala、Parekh 和 Rawal (2011) 合成了一系列 2-(2,4-二氧杂-5-[4-(4-苯基-噻唑-2-基磺酰氨基)-亚苄基]-噻唑烷-3-基)-n-苯基-乙酰胺,并评估了它们对几种菌株的体外抗菌活性。这些新型化合物表现出显着的活性,表明它们具有作为抗菌剂的潜力 (Juddhawala, Parekh, & Rawal, 2011)。

合成和作为缓蚀剂的评价

- Yıldırım 和 Cetin (2008) 开发了 2-(烷基硫烷基)-N-(吡啶-2-基) 乙酰胺衍生物,并将其评估为缓蚀剂。该研究表明这些化合物在保护材料免受腐蚀方面的潜力,突出了它们在工业应用中的重要性 (Yıldırım & Cetin, 2008)。

抗惊厥评价

- Nath 等人 (2021) 合成并评估了一系列 N-(取代苯并噻唑-2-基)-2-(2,3-二氧杂吲哚-1-基)乙酰胺衍生物的抗惊厥活性。该研究对这些化合物对癫痫的有效性提出了重要发现,为进一步的药物开发奠定了基础 (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021)。

属性

IUPAC Name |

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O5/c20-19(21,22)28-14-4-2-12(3-5-14)23-18(25)9-13-8-16(29-24-13)11-1-6-15-17(7-11)27-10-26-15/h1-8H,9-10H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEPGZGVRIPDJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![1-(4-ethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2592902.png)

![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2592903.png)

![N-(2-ethyl-6-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2592904.png)

![5-bromo-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2592905.png)

![Ethyl 5-(2-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2592907.png)

![Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate](/img/structure/B2592909.png)

![N-(3-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2592910.png)

![N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2592918.png)

![4-[benzyl(methyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2592920.png)